molecular formula C17H20F3NO3 B5499155 8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5499155
M. Wt: 343.34 g/mol
InChI Key: JMNLUIIEMHLAQP-UHFFFAOYSA-N
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Description

The compound “8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one” is a complex organic molecule. It contains a trifluoromethoxy group (-OCF3), which is a powerful electron-withdrawing group, and a benzyl group attached to an oxa-azaspiro undecanone backbone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The trifluoromethoxy group would likely contribute to the compound’s polarity, and the benzyl group could provide some degree of aromatic character .


Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the presence and position of the functional groups, the nature of the spirocyclic system, and the electronic properties of the molecule. The trifluoromethoxy group is quite electronegative, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group could increase the compound’s polarity and potentially its boiling point and melting point. The spirocyclic system might contribute to the compound’s stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

9-[[2-(trifluoromethoxy)phenyl]methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)24-14-5-2-1-4-13(14)12-21-10-9-16(7-3-11-23-16)8-6-15(21)22/h1-2,4-5H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNLUIIEMHLAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC=CC=C3OC(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(Trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

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